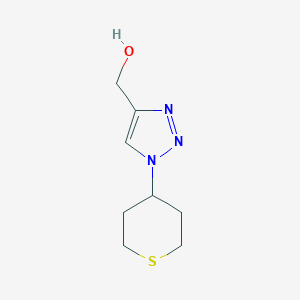

(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanol

描述

属性

IUPAC Name |

[1-(thian-4-yl)triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c12-6-7-5-11(10-9-7)8-1-3-13-4-2-8/h5,8,12H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCTXHISIROECS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1N2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanol is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Weight: 196.27 g/mol

CAS Number: 1374652-09-1

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities. The following sections summarize key findings regarding its pharmacological effects.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. It has shown efficacy against various viruses, including:

- Hepatitis B Virus (HBV)

- Dengue Virus

- Influenza Virus

In vitro assays demonstrated that this compound inhibits viral replication by interfering with viral entry or replication processes .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. It exhibits activity against several bacterial strains and fungi, suggesting potential applications in treating infections caused by resistant pathogens. Notably, its structural analogs have been shown to possess enhanced antibacterial properties .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate activity |

| Candida albicans | Effective at higher concentrations |

The proposed mechanism of action involves the modulation of key signaling pathways associated with inflammation and cell proliferation. Specifically, the compound appears to influence:

- NF-kB Signaling Pathway: Inhibition of NF-kB activation leads to reduced inflammatory responses.

- JAK/STAT Pathway: Interference with this pathway may enhance immune responses against viral infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on Antiviral Efficacy:

A recent study published in Molecules evaluated the antiviral properties of this compound against HBV. The results indicated a significant reduction in viral load in treated cells compared to controls . -

Antimicrobial Activity Assessment:

In a comparative study, various derivatives of thiopyran compounds were synthesized and tested for antimicrobial activity. The results showed that modifications to the thiopyran ring significantly enhanced antibacterial potency against Gram-positive bacteria . -

Inflammation Modulation Study:

A study focusing on inflammatory responses demonstrated that the compound effectively reduced cytokine production in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

相似化合物的比较

Comparison with Structural Analogs

Structural and Electronic Differences

The compound’s uniqueness lies in its tetrahydro-2H-thiopyran substituent, which distinguishes it from analogs with alternative heterocycles or substituents. Key comparisons include:

Key Observations :

Comparison of Reaction Conditions :

Melting Points and Solubility

准备方法

General Synthetic Strategy Overview

The synthesis of (1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanol can be conceptually divided into:

- Preparation of the tetrahydro-2H-thiopyran-4-yl moiety or its suitable precursor.

- Construction of the 1H-1,2,3-triazol-4-yl methanol fragment.

- Coupling or cycloaddition to form the final compound.

Preparation of the Tetrahydro-2H-thiopyran-4-yl Unit

The tetrahydro-2H-thiopyran ring is a sulfur-containing saturated heterocycle. Its preparation often involves:

- Reduction of thiopyranone derivatives.

- Cyclization reactions involving sulfur-containing precursors.

While direct preparation data for tetrahydro-2H-thiopyran-4-yl methanol is limited, analogous oxygen-containing tetrahydropyran-4-yl methanol derivatives have been synthesized by reduction of ethyl tetrahydro-2H-pyran-4-carboxylate with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0 °C for 1 hour, followed by quenching with water and sodium hydroxide, yielding the corresponding hydroxymethyl derivative in 96% yield as a colorless oil. A similar approach could be adapted for the thiopyran analog, substituting oxygen with sulfur in the ring.

Synthesis of 1H-1,2,3-Triazol-4-yl Methanol Derivatives

The 1,2,3-triazole ring with a hydroxymethyl substituent is commonly prepared via:

- Cycloaddition reactions involving azides and alkynes (click chemistry).

- Functionalization of preformed triazoles.

Related compounds such as (1H-1,2,4-triazol-1-yl)methanol have been synthesized by reacting 1H-1,2,4-triazole with formaldehyde in tetrahydrofuran and water at room temperature, yielding the hydroxymethyl derivative in yields ranging from 79% to 96% depending on conditions. For example, stirring triazole with formaldehyde solution at 20 °C for 4 hours gave a 96% yield of the hydroxymethyl product.

Coupling Strategies to Form this compound

Direct literature on the coupling of tetrahydrothiopyran derivatives with 1,2,3-triazol-4-yl methanol is limited. However, related heterocyclic syntheses involving sulfur and triazole rings provide insights:

- The synthesis of heterocycles containing 1,2,3-triazoles and sulfur heterocycles often employs cycloaddition reactions under basic or catalytic conditions, sometimes involving thiosemicarbazides or isothiocyanates.

- For example, pyrazolyltriazoles and triazolylthiazoles have been synthesized via reactions of chalcones with thiosemicarbazide and subsequent cyclization, yielding high product yields (77–90%).

- The triazole ring can be introduced via azide-alkyne cycloaddition or by substitution reactions on chloromethyl triazole derivatives, which are prepared by chlorination of hydroxymethyl triazoles with thionyl chloride (SOCl2) in solvents like dichloromethane or tetrahydrofuran.

Thus, a plausible synthetic route for the target compound could involve:

- Preparation of (tetrahydro-2H-thiopyran-4-yl)methanol by reduction of the corresponding carboxylate ester with LiAlH4.

- Synthesis of 1-(chloromethyl)-1H-1,2,3-triazole via chlorination of (1H-1,2,3-triazol-4-yl)methanol using SOCl2 under controlled heating (70–100 °C) to obtain the chloromethyl intermediate in yields ranging from 48% to 94% depending on solvent and conditions.

- Nucleophilic substitution of the chloromethyl triazole with the thiopyran methanol or its alkoxide to form the desired this compound.

Summary Table of Key Preparation Parameters from Related Compounds

Research Findings and Analytical Data

- The preparation of hydroxymethyl triazoles is well-documented with high yields and straightforward workup procedures.

- Chlorination with thionyl chloride is a common step to activate the hydroxymethyl group for nucleophilic substitution, with yields varying by solvent and temperature.

- Reduction of esters to alcohols using LiAlH4 in THF is a standard, high-yielding method applicable to tetrahydrothiopyran derivatives.

- The final coupling step involving nucleophilic substitution on chloromethyl triazoles with sulfur-containing heterocycles has precedent in heterocyclic chemistry but requires experimental optimization for this specific compound.

- Characterization of intermediates and final products typically involves NMR (1H, 13C), HPLC, LC-MS, and sometimes X-ray crystallography for structural confirmation.

常见问题

Q. What are the recommended synthetic routes for (1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanol?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. The tetrahydro-2H-thiopyran-4-yl group can be introduced through nucleophilic substitution or coupling reactions. For example, pre-functionalized thiopyran derivatives (e.g., brominated or iodinated intermediates) may react with triazole precursors under palladium catalysis. Post-synthetic oxidation or reduction steps may refine the methanol group’s regioselectivity .

Q. How can the purity and structural integrity of this compound be validated?

Analytical techniques include:

- HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays) .

- FTIR for O-H (3200–3600 cm⁻¹) and triazole C-N (1500–1600 cm⁻¹) stretches .

- NMR (¹H/¹³C) to confirm the thiopyran’s axial-equatorial proton splitting and triazole ring proton shifts (δ 7.5–8.5 ppm) .

- Mass spectrometry (ESI-MS) for molecular ion verification .

Q. What safety precautions are necessary when handling this compound?

Based on thiopyran derivatives, use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Stability studies indicate sensitivity to light and moisture; store under inert gas (N₂/Ar) at –20°C. Toxicity data are limited, so treat as a potential irritant .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties of this compound?

Density Functional Theory (DFT) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets (e.g., enzymes or receptors). Solvent effects are modeled using PCM (Polarizable Continuum Model) .

Q. How does the thiopyran moiety influence the compound’s stability under different pH conditions?

Thiopyran’s sulfur atom enhances lipophilicity but may reduce stability in acidic conditions due to protonation. Accelerated stability testing (pH 1–13, 25–60°C) with HPLC monitoring reveals degradation pathways (e.g., ring-opening at pH <3). Buffered solutions (pH 7.4) are optimal for biological assays .

Q. Are there contradictory reports on the biological activity of triazole-methanol derivatives?

Yes. While some studies report antimicrobial activity (MIC <10 µM against S. aureus), others note limited efficacy due to poor membrane permeability. Discrepancies arise from substituent effects: bulky thiopyran groups may hinder target binding, whereas electron-withdrawing groups enhance reactivity .

Q. What strategies mitigate solubility challenges in aqueous solutions for this compound?

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes.

- Prodrug derivatization : Replace the methanol group with phosphate esters for improved hydrophilicity .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Q. How can crystallography elucidate the spatial arrangement affecting reactivity?

Single-crystal X-ray diffraction determines bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonds between methanol and triazole). For example, a planar triazole ring with axial thiopyran substituents may sterically hinder nucleophilic attacks .

Q. What are the challenges in regioselective functionalization of the triazole ring?

CuAAC typically yields 1,4-disubstituted triazoles, but achieving 1,5-regioselectivity requires ruthenium catalysis. Steric hindrance from the thiopyran group complicates further substitutions. Microwave-assisted synthesis (80–100°C, 30 min) improves yields for bulky derivatives .

Q. How do solvent polarity and temperature affect the compound’s conformational dynamics?

Polar solvents (e.g., DMSO) stabilize the thiopyran chair conformation via dipole interactions, while non-polar solvents (toluene) favor boat conformers. Variable-temperature NMR (VT-NMR) shows coalescence temperatures for ring-flipping transitions (~–40°C in CDCl₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。